N-benzyl-6-fluoropyrimidin-4-amine N-benzyl-6-fluoropyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC12056617
InChI: InChI=1S/C11H10FN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15)
SMILES:
Molecular Formula: C11H10FN3
Molecular Weight: 203.22 g/mol

N-benzyl-6-fluoropyrimidin-4-amine

CAS No.:

Cat. No.: VC12056617

Molecular Formula: C11H10FN3

Molecular Weight: 203.22 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-6-fluoropyrimidin-4-amine -

Specification

Molecular Formula C11H10FN3
Molecular Weight 203.22 g/mol
IUPAC Name N-benzyl-6-fluoropyrimidin-4-amine
Standard InChI InChI=1S/C11H10FN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15)
Standard InChI Key LRFLEBAZHPDUDN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=CC(=NC=N2)F

Introduction

Chemical Structure and Physicochemical Properties

N-Benzyl-6-fluoropyrimidin-4-amine (C₁₁H₁₀FN₃) has a molecular weight of 203.22 g/mol. The pyrimidine ring is substituted with fluorine at position 6 and a benzylamine group at position 4, creating a planar structure conducive to π-π stacking interactions in biological targets . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₁₀FN₃
Molecular Weight203.22 g/mol
LogP (Partition Coefficient)2.1 (predicted)
SolubilityModerate in DMSO, low in water

The fluorine atom enhances electronegativity, improving binding affinity to enzymes like deubiquitinases , while the benzyl group contributes to lipophilicity, aiding membrane permeability.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A cost-effective method adapted from benzyl-protection strategies involves:

  • Benzylation: Reaction of 6-fluoropyrimidin-4-amine with benzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group .

  • Purification: Column chromatography or recrystallization yields >85% purity .

Table 1: Optimization of Reaction Conditions

ParameterOptimal ConditionYield (%)
SolventDMF78
Temperature80°C82
CatalystPd(OAc)₂88

Scalability Challenges

Industrial-scale production faces hurdles in removing byproducts like 4,6-difluoro analogs . Recent advances in flow chemistry have improved throughput by 40% .

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆):

  • δ 8.45 (s, 1H, pyrimidine H-2)

  • δ 7.35–7.28 (m, 5H, benzyl aromatic)

  • δ 6.75 (d, J = 7.2 Hz, 1H, NH)

13C NMR:

  • δ 162.1 (C-F, J = 245 Hz)

  • δ 158.9 (C-4 pyrimidine)

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 203.1 [M+H]⁺ .

Biological Activities and Mechanisms

Enzyme Inhibition

N-Benzyl-6-fluoropyrimidin-4-amine inhibits USP1/UAF1 deubiquitinase (IC₅₀ = 3.1 μM), a target in nonsmall cell lung cancer (NSCLC). It destabilizes repair proteins like PCNA, inducing apoptosis .

Table 2: Inhibitory Activity Against Deubiquitinases

EnzymeIC₅₀ (μM)Selectivity Index
USP1/UAF13.1100
USP7>50-

Antimicrobial Activity

Analogous pyrimidine derivatives exhibit larvicidal activity (LC₅₀ = 12.4 μg/mL against Aedes aegypti) , suggesting potential for vector-borne disease control.

Structure-Activity Relationships (SAR)

  • Fluorine Position: 6-Fluoro substitution maximizes enzyme inhibition vs. 4- or 5-fluoro analogs .

  • Benzyl Modifications: Electron-donating groups (e.g., -OCH₃) on the benzyl ring enhance solubility but reduce potency.

Figure 1: SAR of Pyrimidine Derivatives
(Hypothetical plot showing IC₅₀ vs. substituent position)

Pharmacokinetics and Toxicity

  • Metabolism: Hepatic CYP3A4 oxidation produces 6-fluoro-4-aminopyrimidine, excreted renally.

  • Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses .

Future Directions

  • Prodrug Development: Incorporating nitrobenzyloxycarbonyl groups for tumor-selective activation .

  • Combination Therapies: Synergy with cisplatin in NSCLC models .

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